2,3-Dehydro Ofloxacin 2,3-Dehydro Ofloxacin
Brand Name: Vulcanchem
CAS No.: 115841-55-9
VCID: VC20812752
InChI: InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25)
SMILES: CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Molecular Formula: C18H18FN3O4
Molecular Weight: 359.4 g/mol

2,3-Dehydro Ofloxacin

CAS No.: 115841-55-9

Cat. No.: VC20812752

Molecular Formula: C18H18FN3O4

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dehydro Ofloxacin - 115841-55-9

Specification

CAS No. 115841-55-9
Molecular Formula C18H18FN3O4
Molecular Weight 359.4 g/mol
IUPAC Name 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8,11-pentaene-11-carboxylic acid
Standard InChI InChI=1S/C18H18FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-9H,3-6H2,1-2H3,(H,24,25)
Standard InChI Key DLVZMAABIXCZHP-UHFFFAOYSA-N
SMILES CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Canonical SMILES CC1=COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator